

# Tebipenem Pivoxil: A Breakthrough in the Fight Against Multi-Drug Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Tebipenem Pivoxil |           |
| Cat. No.:            | B1682725          | Get Quote |

An orally administered carbapenem, **tebipenem pivoxil**, is demonstrating significant efficacy against a range of multi-drug resistant (MDR) bacterial pathogens, offering a promising new therapeutic option for infections that have become increasingly difficult to treat. Clinical trials and in vitro studies have shown its potent activity against key resistant bacteria, positioning it as a valuable alternative to standard intravenous treatments.

**Tebipenem pivoxil** is a prodrug that is converted to its active form, tebipenem, in the body.[1] As a member of the carbapenem class of  $\beta$ -lactam antibiotics, it works by inhibiting the synthesis of the bacterial cell wall, a critical component for bacterial survival.[2] This mechanism allows it to be effective against a broad spectrum of both Gram-positive and Gramnegative bacteria.[2][3] A key advantage of tebipenem is its stability against many  $\beta$ -lactamase enzymes, which are produced by bacteria to inactivate many common antibiotics.[1][4] This makes it particularly effective against extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacterales.[4][5]

Recent clinical trials have underscored the potential of **tebipenem pivoxil** in treating complicated urinary tract infections (cUTIs), including acute pyelonephritis, often caused by MDR pathogens.[6][7][8] The oral administration of **tebipenem pivoxil** presents a significant advantage, potentially reducing the need for hospitalization and intravenous antibiotic therapy. [9][10]

## **Comparative Efficacy: In Vitro Susceptibility**







In vitro studies have consistently demonstrated the potent activity of tebipenem against a variety of pathogenic bacteria, with its performance often exceeding or being comparable to other carbapenems and cephalosporins.



| Pathogen                                                               | Tebipenem<br>Pivoxil MIC <sub>90</sub><br>(µg/mL) | Meropenem<br>MIC <sub>90</sub> (μg/mL) | Imipenem and<br>Cilastatin<br>MIC <sub>90</sub> (µg/mL) | Ceftriaxone<br>MIC90 (µg/mL) |
|------------------------------------------------------------------------|---------------------------------------------------|----------------------------------------|---------------------------------------------------------|------------------------------|
| Methicillin-<br>susceptible<br>Staphylococcus<br>aureus (MSSA)         | ≤0.125                                            | 0.25                                   | 2                                                       | 4                            |
| Methicillin-<br>resistant<br>Staphylococcus<br>aureus (MRSA)           | 16                                                | 32                                     | 128                                                     | >128                         |
| Methicillin-<br>susceptible<br>Staphylococcus<br>epidermidis<br>(MSSE) | 0.5                                               | 1                                      | 1                                                       | 16                           |
| Methicillin- resistant Staphylococcus epidermidis (MRSE)               | 8                                                 | 16                                     | 64                                                      | >128                         |
| Pyogenic streptococcus                                                 | ≤0.125                                            | ≤0.125                                 | 0.25                                                    | 8                            |
| Escherichia coli                                                       | 1                                                 | 1                                      | 1                                                       | >128                         |
| Klebsiella<br>pneumoniae                                               | 0.5                                               | 1                                      | 4                                                       | >128                         |
| Enterobacter<br>aerogenes                                              | ≤0.125                                            | 0.25                                   | 2                                                       | 32                           |
| Haemophilus<br>influenzae                                              | 0.25                                              | 0.5                                    | 1                                                       | 16                           |
| Pseudomonas<br>aeruginosa                                              | 64                                                | -                                      | -                                                       | -                            |



| Acinetobacter<br>baumannii | 64 | - |  | - | - |  |
|----------------------------|----|---|--|---|---|--|
| Data sourced               |    |   |  |   |   |  |
| from a study on            |    |   |  |   |   |  |
| the antibacterial          |    |   |  |   |   |  |
| properties of              |    |   |  |   |   |  |
| Tebipenem                  |    |   |  |   |   |  |
| Pivoxil.[11][12]           |    |   |  |   |   |  |

# Clinical Trial Performance: A Head-to-Head Comparison

The efficacy and safety of oral **tebipenem pivoxil** hydrobromide have been rigorously evaluated in pivotal Phase 3 clinical trials, demonstrating its non-inferiority to standard intravenous carbapenem therapies for cUTIs.

#### **ADAPT-PO Clinical Trial**

The ADAPT-PO trial was a global, double-blind, Phase 3 study comparing oral **tebipenem pivoxil** hydrobromide to intravenous ertapenem in hospitalized adult patients with cUTI or acute pyelonephritis.[6]



| Outcome                                           | Oral Tebipenem Pivoxil<br>HBr (600 mg q8h) | Intravenous Ertapenem (1<br>g q24h) |
|---------------------------------------------------|--------------------------------------------|-------------------------------------|
| Overall Response                                  | 58.8% (264/449)                            | 61.6% (258/419)                     |
| Clinical Cure Rate at Test-of-<br>Cure            | >93%                                       | >93%                                |
| Treatment-Emergent Adverse Events (TEAEs)         | 25.7%                                      | 25.6%                               |
| Most Frequent TEAEs                               | Diarrhea (5.0%), Headache (3.8%)           | -                                   |
| C. difficile-associated TEAEs                     | 0                                          | 3                                   |
| Data from the ADAPT-PO Phase 3 clinical trial.[6] |                                            |                                     |

## **PIVOT-PO Clinical Trial**

The PIVOT-PO trial was another pivotal Phase 3 study that compared oral **tebipenem pivoxil** hydrobromide to intravenous imipenem-cilastatin in hospitalized adults with cUTI, including pyelonephritis. This trial was stopped early due to demonstrated efficacy.[13][14][15][16]

| Outcome                                            | Oral Tebipenem Pivoxil<br>HBr (600 mg q6h) | Intravenous Imipenem-<br>Cilastatin (500 mg q6h) |
|----------------------------------------------------|--------------------------------------------|--------------------------------------------------|
| Overall Success Rate                               | 58.5% (261/446)                            | 60.2% (291/483)                                  |
| Clinical Cure Rate at Test-of-<br>Cure             | 93.5% (417/446)                            | 95.2% (460/483)                                  |
| Microbiological Response Rate at Test-of-Cure      | 60.3% (269/446)                            | 61.3% (296/483)                                  |
| Data from the PIVOT-PO Phase 3 clinical trial.[17] |                                            |                                                  |

# **Experimental Protocols**



## In Vitro Susceptibility Testing

The antibacterial activity of **tebipenem pivoxil** is determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

#### Methodology:

- Bacterial Strains: A diverse panel of clinical and reference bacterial strains, including both
   Gram-positive and Gram-negative organisms, are used.
- Culture Media: Mueller-Hinton agar is the standard medium for susceptibility testing.
- Inoculum Preparation: Bacterial suspensions are prepared and standardized to a concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL.
- Antibiotic Preparation: Serial twofold dilutions of tebipenem pivoxil and comparator antibiotics are prepared and incorporated into the agar plates.
- Inoculation and Incubation: The prepared bacterial inocula are applied to the surface of the antibiotic-containing agar plates. The plates are then incubated at 35-37°C for 16-20 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. The MIC<sub>90</sub> is the concentration at which 90% of the tested isolates are inhibited.

### In Vivo Sepsis Mouse Model

The in vivo efficacy of **tebipenem pivoxil** is evaluated in a murine sepsis model to assess its protective effect against systemic bacterial infections.

#### Methodology:

- Animal Model: Specific pathogen-free mice are used for the study.
- Bacterial Challenge: Mice are intraperitoneally injected with a lethal dose of a pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).



- Treatment Administration: **Tebipenem pivoxil** tablets or granules are administered orally to the mice at various doses at specified time points post-infection. A control group receives a placebo.
- Observation: The survival rate of the mice in each treatment group is monitored and recorded over a period of several days.
- Efficacy Assessment: The protective effect of **tebipenem pivoxil** is determined by comparing the survival rates of the treated groups with the control group. The median effective dose (ED<sub>50</sub>) can also be calculated.[18]

# Visualizing the Science Mechanism of Action of Tebipenem



Click to download full resolution via product page

Caption: Mechanism of action of **Tebipenem Pivoxil**.

#### **ADAPT-PO Clinical Trial Workflow**





Click to download full resolution via product page

Caption: ADAPT-PO Phase 3 Clinical Trial Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 2. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 3. Impact of tebipenem pivoxil on the intestinal microbiota and on establishment of colonization with carbapenem-resistant Klebsiella pneumoniae in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Spero Therapeutics Tebipenem Pivoxil Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]
- 8. researchgate.net [researchgate.net]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. New treatment option for Multi-Drug Resistant Infections developed News University of Liverpool [news.liverpool.ac.uk]
- 11. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase 3 Trial Shows Promise for Oral Antibiotic Tebipenem pivoxil hydrobromide in Treating Complicated UTIs [medicaldialogues.in]
- 14. Spero with white knight GSK succeed with UTI treatment | BioWorld [bioworld.com]
- 15. urologytimes.com [urologytimes.com]
- 16. gsk.com [gsk.com]
- 17. PIVOT-PO Phase 3 Data Show Tebipenem HBr's Potential as the First Oral Carbapenem Antibiotic for Patients with Complicated Urinary Tract Infections (cUTIs) [barchart.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tebipenem Pivoxil: A Breakthrough in the Fight Against Multi-Drug Resistant Pathogens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682725#validating-tebipenem-pivoxil-s-efficacy-against-multi-drug-resistant-mdr-pathogens]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com